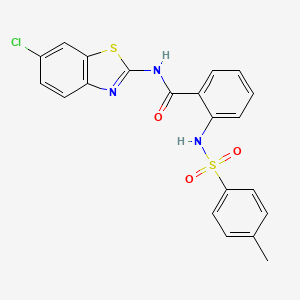

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a sulfonyl group, and a benzamide moiety

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S2/c1-13-6-9-15(10-7-13)30(27,28)25-17-5-3-2-4-16(17)20(26)24-21-23-18-11-8-14(22)12-19(18)29-21/h2-12,25H,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJQQZAROGRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable electrophile, such as chloroacetyl chloride, under acidic conditions.

Introduction of the Chlorine Atom: The chlorine atom can be introduced by chlorination of the benzothiazole ring using reagents like thionyl chloride or phosphorus pentachloride.

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine.

Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated benzothiazole intermediate with 2-aminobenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can be compared with other similar compounds, such as:

N-(6-chloro-1,3-benzothiazol-2-yl)-2-aminobenzamide: Lacks the sulfonyl group, which may result in different chemical and biological properties.

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)benzamide: Lacks the sulfonylamino group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.8 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities.

Synthesis

The synthesis of benzothiazole derivatives often involves reactions such as nucleophilic substitution and acylation. The specific synthetic route for this compound typically includes the following steps:

- Formation of Benzothiazole : Starting from 6-chloro-1,3-benzothiazole.

- Sulfonamide Formation : Reaction with 4-methylbenzenesulfonyl chloride.

- Acylation : Final acylation to form the amide bond with benzamide derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, a related compound, B7 (6-chloro-N-(4-nitrobenzyl)benzothiazole), showed notable inhibition of cancer cell proliferation in various human cancer cell lines (A431, A549, H1299). The mechanism involved the induction of apoptosis and cell cycle arrest through inhibition of key signaling pathways such as AKT and ERK .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1-4 | Apoptosis induction, AKT/ERK inhibition |

| B7 | A549 | 1-4 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that benzothiazole derivatives can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests a dual role in both inhibiting tumor growth and modulating inflammatory responses .

Mechanistic Insights

The biological activity of this compound can be attributed to:

- Inhibition of Cell Proliferation : Demonstrated through MTT assays where treated cells showed reduced viability.

- Induction of Apoptosis : Flow cytometry analyses confirmed increased apoptotic cells upon treatment with the compound.

- Impact on Signaling Pathways : Western blot assays indicated downregulation of proteins involved in survival pathways (AKT and ERK) in treated cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in preclinical settings:

-

Study on A431 Cells : Treatment with compounds similar to this compound resulted in significant apoptosis and reduced migration capabilities.

- Findings : Inhibition of IL-6 and TNF-α levels was noted alongside decreased cell migration rates.

- In Vivo Models : Animal studies have shown that benzothiazole derivatives can reduce tumor growth rates significantly compared to control groups.

Q & A

Basic: What are the recommended synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via a multi-step coupling reaction. Key steps include:

- Amide bond formation between 6-chloro-1,3-benzothiazol-2-amine and a benzamide derivative under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .

- Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamido group .

- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Validation: - Purity : Assessed by HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

- Structural confirmation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups .

Basic: How do researchers initially evaluate the biological activity of this compound?

Methodological Answer:

Initial screening focuses on enzyme inhibition (e.g., kinases, proteases) and cytotoxicity assays :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) at varying concentrations (1–100 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Methodological Answer:

Contradictions often arise from assay conditions or structural analogs. Address via:

Assay standardization :

- Replicate experiments under identical conditions (pH, temperature, solvent).

- Validate target specificity using knockout cell lines or isothermal titration calorimetry (ITC) .

Structural analysis :

- Compare crystallographic data (e.g., hydrogen bonding in thiazole derivatives) to confirm binding modes .

- Use molecular docking (AutoDock Vina) to assess interactions with protein active sites .

Meta-analysis : Aggregate data from analogs (e.g., fluoro/methoxy substitutions) to identify activity trends .

Advanced: What strategies optimize synthesis yield while minimizing byproducts?

Methodological Answer:

- Reaction optimization :

- Use design of experiments (DoE) to vary temperature (60–120°C), solvent (DMF vs. DCM), and catalyst (e.g., HATU) .

- Monitor intermediates via TLC or LC-MS to halt reactions at optimal conversion .

- Byproduct reduction :

- Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride .

- Purify via preparative HPLC for challenging separations .

Advanced: How do substituents (e.g., chloro, methyl sulfonamido) influence biological activity?

Methodological Answer:

- Chloro group : Enhances lipophilicity and π-stacking in hydrophobic binding pockets (e.g., kinase ATP sites) .

- Methyl sulfonamido : Stabilizes hydrogen bonds with protein residues (e.g., Asp86 in PARP-1) .

Validation : - Synthesize analogs (e.g., fluoro or methoxy substitutions) and compare IC₅₀ values .

- Perform QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity .

Basic: What analytical techniques confirm molecular stability under physiological conditions?

Methodological Answer:

- Stability assays :

- Incubate in PBS (pH 7.4) or simulated gastric fluid (37°C, 24–72 hrs).

- Monitor degradation via HPLC and LC-MS .

- Thermal stability :

- TGA/DSC to assess decomposition temperatures .

Advanced: How are protein-ligand interactions characterized for this compound?

Methodological Answer:

- Biophysical techniques :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) .

- X-ray crystallography : Resolve co-crystal structures (e.g., PDB deposition) .

- Computational methods :

- Molecular dynamics simulations (GROMACS) to assess binding stability .

Basic: What are critical considerations when designing comparative studies with structural analogs?

Methodological Answer:

- Analog selection : Prioritize compounds with variations in:

- Benzothiazole substituents (e.g., 6-fluoro vs. 6-chloro) .

- Sulfonamido groups (e.g., methyl vs. morpholino) .

- Assay uniformity : Use the same cell lines and enzyme batches for consistency .

Advanced: How can computational modeling accelerate the design of derivatives with improved potency?

Methodological Answer:

- Virtual screening :

- Dock compound libraries into target proteins (e.g., EGFR kinase) using Schrödinger Suite .

- ADMET prediction :

- Predict pharmacokinetics (e.g., CYP450 inhibition) with SwissADME .

- Synthetic feasibility :

- Apply retrosynthetic analysis (e.g., AiZynthFinder) to prioritize accessible derivatives .

Advanced: What methodologies address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Formulation strategies :

- Use co-solvents (≤1% DMSO) or cyclodextrin inclusion complexes .

- Prepare nanoformulations (liposomes or PEGylated nanoparticles) .

- Structural modification :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzamide core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.